3-Chloro-5-nitrobenzotrifluoride

Description

BenchChem offers high-quality 3-Chloro-5-nitrobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-nitrobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

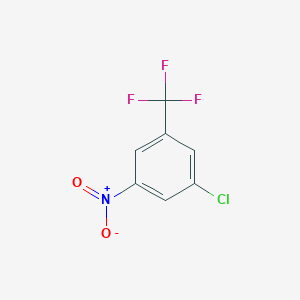

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXCQTAELHSNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988551 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68849-24-1 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-5-nitrobenzotrifluoride

Topic: 3-Chloro-5-nitrobenzotrifluoride Chemical Properties Content Type: Technical Monograph / Application Guide Audience: Researchers, Senior Synthetic Chemists, Drug Discovery Leads[1]

Strategic Utilization of a Meta-Deactivated Scaffold in High-Value Synthesis

Executive Summary: The "Meta-Meta" Architectural Challenge

In the landscape of fluorinated aromatic intermediates, 3-Chloro-5-nitrobenzotrifluoride (CAS: 401-93-4) occupies a distinct niche.[1] Unlike its ubiquitous isomer 4-chloro-3-nitrobenzotrifluoride, where the halogen is activated for nucleophilic attack by an ortho-nitro group, the 3-chloro-5-nitro isomer presents a 1,3,5-substitution pattern where all substituents are meta to one another.[1]

This specific geometry renders the chloride relatively inert to standard SNAr conditions, demanding advanced catalytic strategies for functionalization.[1] However, its value lies precisely in this stability and the specific topology it affords: it serves as a critical gateway to 3,5-disubstituted anilines , a privileged motif in kinase inhibitors and metabolically stable agrochemicals.[1] This guide details the physicochemical profile, the non-intuitive synthetic access, and the divergent reactivity of this specialized building block.[1]

Physicochemical Profile

The compound is characterized by high lipophilicity driven by the trifluoromethyl group, a property leveraged to enhance blood-brain barrier (BBB) permeability in medicinal chemistry.[1]

| Property | Specification | Notes |

| IUPAC Name | 3-Chloro-5-nitro-α,α,α-trifluorotoluene | |

| CAS Number | 401-93-4 | Distinct from 4-Cl isomer (121-17-5) |

| Molecular Formula | C7H3ClF3NO2 | |

| Molecular Weight | 225.55 g/mol | |

| Physical State | Pale yellow to brown liquid/solid | Low melting point solid |

| Boiling Point | 206–208 °C | High thermal stability |

| Density | 1.51 ± 0.1 g/cm³ | Halogen-dense |

| LogP (Predicted) | ~3.3 | Highly lipophilic |

| Electronic Character | Electron-deficient (π-acidic) | Deactivated ring system |

Strategic Synthesis: Overcoming Directing Group Conflicts

Direct electrophilic aromatic substitution (EAS) cannot efficiently access 3-chloro-5-nitrobenzotrifluoride.[1]

-

The Problem: In 3-chlorobenzotrifluoride, the -Cl group directs ortho/para while the -CF3 directs meta. These vectors do not reinforce to place a nitro group at position 5.[1]

-

The Solution: The industry standard relies on a Hydrodeamination strategy.[1] A highly substituted precursor (4-amino-3-chloro-5-nitrobenzotrifluoride) is synthesized where the amino group acts as a disposable directing group, later removed via diazotization-reduction.[1]

Experimental Protocol: Synthesis via Hydrodeamination

Reference Grounding: This protocol is adapted from established diazotization-reduction methodologies used for deactivated anilines [1].[1]

Objective: Selective removal of the C4-amino group to yield the 3,5-substituted core.[1]

Reagents:

-

Precursor: 4-Amino-3-chloro-5-nitrobenzotrifluoride (1.0 eq)[1]

-

Solvent/Reductant: Ethanol (Reagent Grade)[1]

-

Diazotizing Agent: Sodium Nitrite (NaNO2)[1]

Step-by-Step Workflow:

-

Solubilization: Dissolve 90 g of the amino-precursor in 500 mL of ethanol. The solution will appear brown.[1][3][2]

-

Acidification: Add 56.7 mL of H2SO4 dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain temperature < 50°C.

-

Heating: Warm the mixture to 75°C to facilitate the subsequent reduction step.

-

Diazotization-Reduction: Add 64.5 g of NaNO2 in portions over 1 hour.

-

Workup: Stir for 2.5 hours at 75°C. Cool to room temperature. Pour onto 1.5 L ice water. Extract with diethyl ether (4x).[1][2]

-

Purification: Wash organic phase with 0.1 N HCl, Sat. NaHCO3, and brine.[1][2] Dry over Na2SO4. Concentrate to yield the crude brown oil.[1][2]

-

Validation: 1H-NMR should show signals consistent with meta-protons (e.g., δ 8.62, 8.46 in DMSO-d6).

Reactivity & Functionalization

The chemical utility of 3-chloro-5-nitrobenzotrifluoride branches into two primary pathways: Nitro-Reduction (high fidelity) and C-Cl Activation (challenging).[1]

Visualization: Divergent Synthetic Pathways

Figure 1: Divergent reactivity map.[1] The primary utility is reduction to the aniline (Green path), while the Chloride (Red path) requires specialized catalysis due to lack of ortho/para activation.[1]

Pathway A: Selective Nitro Reduction

The most common application is converting the nitro group to an aniline while preserving the C-Cl and C-CF3 bonds.[1]

-

Preferred Method: Iron powder in acidic media (Fe/NH4Cl or Fe/AcOH).[1]

-

Why: Catalytic hydrogenation (H2/Pd-C) carries a high risk of hydrodechlorination (stripping the Cl atom) because the ring is electron-deficient.[1] Chemical reduction with Iron or Tin(II) Chloride is chemoselective for -NO2.[1]

Pathway B: Transition-Metal Catalyzed Coupling

Unlike 4-chloro-3-nitrobenzotrifluoride, the Cl atom in the 3,5-isomer is not activated for SNAr.[1]

-

Suzuki-Miyaura: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the unactivated C-Cl bond.[1]

-

Buchwald-Hartwig: Can be used to install amines at position 3, but competition from the nitro group (which can poison catalysts or undergo side reactions) often necessitates reducing the nitro group first, protecting the amine, and then coupling at the chloride.[1]

Applications in Drug Development

The 3-chloro-5-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry.[1]

-

Metabolic Stability: The CF3 group blocks metabolic oxidation at the benzylic position and increases lipophilicity (LogP).[1]

-

Conformational Control: The bulky Cl and CF3 groups in the 3,5-positions create a steric cleft, often locking the rotation of the phenyl ring when bound to a protein active site (e.g., in the hydrophobic pocket of a kinase).[1]

-

Electronic Modulation: The combined electron-withdrawing nature (σ- and π-withdrawal) lowers the pKa of any aniline derived from this core, reducing the likelihood of forming reactive metabolites.[1]

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Handling: Use only in a fume hood. The compound has low vapor pressure but can be absorbed through skin.[1]

-

Incompatibility: Avoid strong bases and reducing agents (unless controlled).[1]

-

Waste: Halogenated organic waste stream.[1] Do not mix with acid streams if residual nitrite is present (risk of NOx gas).[1]

References

-

Synthesis & Reactivity: ChemicalBook & Patent Literature.[1] "Process for preparing substituted benzotrifluorides via hydrodeamination."[1] Accessed Jan 2026.[1]

-

Physical Properties & CAS: PubChem Compound Summary. "3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4)."[1][7][3][2] National Library of Medicine.[1] [1]

-

Safety Data: Thermo Fisher Scientific.[1] "Safety Data Sheet: 2-Chloro-5-nitrobenzotrifluoride (Isomer Analog/General Safety)."

-

Comparative Chemistry: Sigma-Aldrich.[1] "4-Chloro-3-nitrobenzotrifluoride (Isomer Comparison)."

Sources

- 1. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 401-93-4: 3-Chloro-5-nitrobenzotrifluoride [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. produkte.linde-gas.at [produkte.linde-gas.at]

- 6. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4)

This guide provides a comprehensive technical overview of 3-Chloro-5-nitrobenzotrifluoride, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis protocols, reactivity, and critical safety procedures, offering field-proven insights to support your research and development endeavors.

Introduction and Core Characteristics

3-Chloro-5-nitrobenzotrifluoride, registered under CAS number 401-93-4, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring functionalized with a chloro group, a nitro group, and a trifluoromethyl group. This unique combination of electron-withdrawing substituents imparts specific reactivity and properties, making it a valuable building block for more complex molecules.[1] It is primarily utilized as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1]

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds, a desirable trait in drug design. The nitro and chloro groups, meanwhile, serve as versatile synthetic handles for a variety of chemical transformations.

Caption: Chemical Structure of 3-Chloro-5-nitrobenzotrifluoride.

Physicochemical and Spectroscopic Profile

The physical properties of 3-Chloro-5-nitrobenzotrifluoride are critical for its handling, storage, and application in synthesis. It typically presents as a pale yellow to light brown liquid or solid, contingent on purity and ambient temperature.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 401-93-4 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | [2][3] |

| Appearance | Pale yellow to light brown liquid/solid | [1] |

| Boiling Point | 206-208 °C | [4][5] |

| Density | ~1.537 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of 3-Chloro-5-nitrobenzotrifluoride.

-

¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons. A reported spectrum shows multiplets at δ 8.62 (1H) and 8.46 (2H).[6] The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene ring.

-

¹⁹F-NMR: The trifluoromethyl group will produce a strong singlet in the ¹⁹F NMR spectrum.[7] This is a key diagnostic peak for confirming the presence of the -CF₃ moiety.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion peak corresponding to its molecular weight (225.55 g/mol ), along with characteristic fragmentation patterns resulting from the loss of substituents like NO₂, Cl, or CF₃.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and N-O bonds. Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Synthesis and Purification Protocol

A common and reliable method for the synthesis of 3-Chloro-5-nitrobenzotrifluoride involves the deamination of a substituted aniline precursor. The following protocol is adapted from established procedures.[6]

Expertise in Action: The "Why" Behind the Protocol

This synthesis is a classic example of a Sandmeyer-type reaction, although in this case, it's a deamination rather than a substitution of the diazonium salt. The choice of an amino precursor is strategic, as the amino group can be readily converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The subsequent removal of this group is a clean and high-yielding process.

Caption: Workflow for the synthesis of 3-Chloro-5-nitrobenzotrifluoride.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, dissolve 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride in 500 ml of ethanol.[6]

-

Acidification: Over a period of 30 minutes, add 56.7 ml of 96% sulfuric acid dropwise to the solution. An exothermic reaction will occur; control the addition rate to manage the temperature.[6]

-

Heating: Heat the reaction mixture to 75°C.[6]

-

Diazotization and Deamination: Add 64.53 g (935 mmol) of sodium nitrite in portions over 1 hour. The addition will cause gas evolution (N₂).[6] Causality Note: Sodium nitrite reacts with the acidified amino group to form an unstable diazonium salt. At the elevated temperature in ethanol, this salt decomposes, eliminating nitrogen gas and replacing the amino group with a hydrogen atom from the solvent.

-

Reaction Completion: Stir the mixture for an additional 2.5 hours at 75°C to ensure the reaction goes to completion.[6]

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 1.5 L of ice water. Extract the aqueous mixture four times with diethyl ether.[6] Causality Note: Pouring into ice water precipitates the organic product and neutralizes excess reagents. Diethyl ether is used to selectively dissolve the product and separate it from the aqueous phase.

-

Washing: Wash the combined organic phases sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[6] Causality Note: The HCl wash removes any remaining basic impurities. The NaHCO₃ wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer before drying.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent by evaporation to yield a brown oil.[6]

-

Purification: Purify the crude product via column chromatography on silica gel using hexane as the eluent to obtain the pure 3-Chloro-5-nitrobenzotrifluoride.[6]

Chemical Reactivity and Applications

The reactivity of 3-Chloro-5-nitrobenzotrifluoride is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] These groups deactivate the benzene ring towards electrophilic aromatic substitution. However, they also make the chloro substituent susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles.

The nitro group can be readily reduced to an amine (-NH₂), which is a cornerstone transformation in medicinal chemistry. This resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and other functional groups common in bioactive molecules.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate. For instance, related structures like 3-fluoro-5-nitrobenzotrifluoride are used in preparing androgen receptor modulators.[8] The strategic placement of chloro, nitro, and trifluoromethyl groups is a common tactic in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile.[9] The presence of these groups is known to improve biological activity in certain classes of compounds.[9]

Caption: Synthetic utility of 3-Chloro-5-nitrobenzotrifluoride.

Safety, Handling, and Storage

3-Chloro-5-nitrobenzotrifluoride is considered to have moderate toxicity and requires careful handling to minimize exposure.[1] It is classified as an irritant and can be harmful if swallowed, inhaled, or in contact with skin.[3][4]

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][10] |

| H315 | Causes skin irritation. | [3][10] |

| H319 | Causes serious eye irritation. | [3][10] |

| H335 | May cause respiratory irritation. | [3] |

Self-Validating Safety Protocol

A robust safety protocol is a self-validating system. Adherence to these measures inherently minimizes risk and ensures a safe operating environment.

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[11][12]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Consult the manufacturer's data for the most protective material.[11]

-

Eye Protection: Use indirect-vent, impact, and splash-resistant goggles. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Clothing: Wear a lab coat and other protective clothing to prevent skin contact.[11]

-

-

Handling Procedures:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[12]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

References

-

New Jersey Department of Health. (2001, July). Hazardous Substance Fact Sheet: 3-Nitrobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (2026, January 20). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-NITROBENZOTRIFLUORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

Agilent Technologies. (2019, March 30). Safety Data Sheet: 4-Chloro-3-nitrobenzotrifluoride Standard. Retrieved from [Link]

-

PubMed. (n.d.). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Chloro-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. CAS 401-93-4: 3-Chloro-5-nitrobenzotrifluoride [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-nitrobenzotrifluoride CAS#: 401-93-4 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-FLUORO-5-NITROBENZOTRIFLUORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

3-Chloro-5-nitrobenzotrifluoride molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-5-nitrobenzotrifluoride: Molecular Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-5-nitrobenzotrifluoride (CAS No: 401-93-4), a key fluorinated aromatic intermediate. The document details its molecular structure, physicochemical properties, and characteristic spectroscopic signature. Emphasis is placed on its synthetic utility, driven by the unique interplay of its chloro, nitro, and trifluoromethyl functional groups. A field-proven synthesis protocol is provided, alongside a discussion of its chemical reactivity and strategic role as a precursor in the development of pharmaceutical agents. This guide serves as an essential resource for researchers, chemists, and professionals in drug discovery and fine chemical synthesis, offering both foundational data and practical, field-proven insights.

Molecular Identity and Physicochemical Properties

3-Chloro-5-nitrobenzotrifluoride, also known as 1-Chloro-3-nitro-5-(trifluoromethyl)benzene, is a polysubstituted aromatic compound.[1][2] Its structure is defined by a benzene ring substituted at positions 1, 3, and 5 with trifluoromethyl, chloro, and nitro groups, respectively. This substitution pattern is critical to its chemical behavior and utility in organic synthesis.

Caption: 2D Structure of 3-Chloro-5-nitrobenzotrifluoride.

The compound's key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 401-93-4 | [1][3][4] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][3][4] |

| Molecular Weight | 225.55 g/mol | [2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 206-208 °C | [4] |

| Density | ~1.5 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [4][5] |

| Solubility | Soluble in common organic solvents (alcohols, ketones, esters) | |

| Refractive Index (n20/D) | 1.493 | [1] |

Spectroscopic and Structural Analysis

Full experimental spectra for 3-Chloro-5-nitrobenzotrifluoride are not widely published. However, a combination of available experimental data and predictive analysis based on its functional groups allows for a robust characterization.

¹H Nuclear Magnetic Resonance (NMR): Experimental data from a synthesis procedure provides the following proton NMR signals in deuterated dimethyl sulfoxide (DMSO-d₆).[3] The downfield shifts are characteristic of protons on an aromatic ring bearing multiple strong electron-withdrawing groups.

-

δ 8.62 (m, 1H)

-

δ 8.46 (m, 2H)

Predicted Spectroscopic Profile: A predictive analysis based on the molecular structure suggests the following characteristic signals:

-

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp peaks.

-

~1350-1150 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.

-

~800-600 cm⁻¹: C-Cl stretching.

-

-

¹³C NMR Spectroscopy:

-

Six distinct signals are expected in the aromatic region (~120-150 ppm).

-

The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

The carbons attached to the nitro and chloro groups will be significantly deshielded (shifted downfield).

-

-

¹⁹F NMR Spectroscopy:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 225.

-

A characteristic M+2 peak at m/z 227 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.

-

Common fragmentation patterns would include the loss of NO₂ (m/z 179) and subsequent loss of chlorine or fluorine atoms.

-

Synthesis and Purification Protocol

The synthesis of 3-Chloro-5-nitrobenzotrifluoride is reliably achieved through a diazotization reaction starting from 4-amino-3-chloro-5-nitro-benzotrifluoride. This process removes the amine group, replacing it with a hydrogen atom.[3]

Causality of Experimental Choices:

-

Diazotization: The use of sodium nitrite (NaNO₂) in the presence of a strong acid (sulfuric acid) is a classic and efficient method to convert an aromatic primary amine into a diazonium salt.

-

Solvent: Ethanol serves as both the solvent and the reducing agent to replace the diazonium group with a hydrogen atom.

-

Temperature Control: The initial addition of sulfuric acid is exothermic and requires dropwise addition to manage the temperature. The subsequent heating to 75 °C is necessary to drive the diazotization and decomposition of the diazonium salt to completion.

-

Work-up: The reaction mixture is poured into ice water to quench the reaction and precipitate the organic product. Diethyl ether is used for extraction due to the product's high solubility in it. Washes with dilute HCl and NaHCO₃ remove any remaining acidic or basic impurities, respectively.

-

Purification: Column chromatography using silica gel and a non-polar eluent like hexane is effective for separating the non-polar product from any polar impurities.

Caption: Workflow for the synthesis of 3-Chloro-5-nitrobenzotrifluoride.

Step-by-Step Experimental Protocol:

-

In a suitable reaction vessel, dissolve 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride in 500 ml of ethanol.

-

Carefully add 56.7 ml of 96% sulfuric acid dropwise over 30 minutes, noting the exothermic reaction.

-

Heat the resulting solution to 75 °C.

-

Add 64.53 g (935 mmol) of sodium nitrite in portions over 1 hour. Gas evolution will be observed.

-

Maintain the reaction mixture at 75 °C with stirring for an additional 2.5 hours.

-

After cooling to room temperature, pour the reaction mixture onto 1.5 L of ice water.

-

Extract the aqueous mixture four times with diethyl ether.

-

Combine the organic phases and wash sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate by rotary evaporation to yield a brown oil.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure 3-Chloro-5-nitrobenzotrifluoride as an oil.[3]

Chemical Reactivity and Application in Drug Development

The synthetic value of 3-Chloro-5-nitrobenzotrifluoride is rooted in the distinct properties of its three functional groups, which can be manipulated selectively.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety and is metabolically very stable. In drug design, its inclusion often enhances a molecule's lipophilicity, which can improve membrane permeability and bioavailability.[6] It also can increase binding affinity to target proteins.[7]

-

Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing, further influencing the aromatic ring's electronics. Critically, it serves as a synthetic handle that can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key building block for synthesizing a vast array of amides, ureas, and heterocyclic structures.

-

Chloro Group (-Cl): The chlorine atom is a good leaving group, particularly because the aromatic ring is "activated" by the two strong electron-withdrawing groups (-NO₂ and -CF₃). This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C3 position.

Field-Proven Application: Precursor to a Key Pharmaceutical Intermediate A prime example of its utility is its role as a direct precursor to 3-chloro-5-(trifluoromethyl)aniline . This aniline is a documented intermediate in the synthesis of Lifirafenib (BGB-283) , an investigational RAF-family kinase inhibitor for treating solid tumors.[7] The synthesis involves the simple reduction of the nitro group on 3-Chloro-5-nitrobenzotrifluoride. This demonstrates the direct and valuable translation of the title compound into the drug development pipeline.

Caption: Role as a precursor in pharmaceutical synthesis.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for 3-Chloro-5-nitrobenzotrifluoride is not widely available, data from closely related compounds like 4-chloro-3-nitrobenzotrifluoride and 3-nitrobenzotrifluoride, along with general hazard classifications, allow for the construction of a robust safety protocol.[1][8][9][10]

-

Hazard Identification:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Skin: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Handling and Personal Protection:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin/Body Protection: Wear a lab coat or chemical-resistant apron.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[8][9]

-

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

3-Chloro-5-nitrobenzotrifluoride is a chemical intermediate of significant strategic importance. Its molecular structure, characterized by three distinct and synthetically versatile functional groups, provides a robust platform for constructing complex molecules. The trifluoromethyl group imparts desirable properties for drug candidates, while the nitro and chloro groups offer reliable handles for subsequent chemical transformations. As demonstrated by its role as a direct precursor to key intermediates in modern drug discovery, this compound is an invaluable tool for researchers and scientists in the pharmaceutical and fine chemical industries. Adherence to the detailed synthesis and safety protocols outlined in this guide will enable its effective and safe utilization in advancing research and development objectives.

References

-

TCP Reliable. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4020093A - Method for synthesizing thiocarbamic acid esters.

-

Mezencev, R., & Cushman, M. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8395. Available at: [Link]

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Preparation of safety data sheets for hazardous chemicals. Retrieved from [Link]

-

WHMIS. (n.d.). Safety Data Sheet Compliance Tool. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ortho chloro nitro benzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-5-nitrobenzotrifluoride CAS#: 401-93-4 [m.chemicalbook.com]

- 5. 401-93-4|1-Chloro-3-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. 4-クロロ-3-ニトロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-氯-5-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Nitrobenzotrifluoride 97 98-46-4 [sigmaaldrich.com]

Solubility Profile & Solvent Selection Guide: 3-Chloro-5-nitrobenzotrifluoride

[1]

Executive Summary

3-Chloro-5-nitrobenzotrifluoride is a critical fluorinated intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][3] Its physicochemical nature—a low-melting solid (MP: 56–59°C) or supercooled liquid—presents unique challenges in process development.[1] It exhibits high lipophilicity (LogP ~3.3) and limited aqueous solubility.[3]

Effective solvent selection is crucial for:

-

Nucleophilic Aromatic Substitution (SₙAr): Maximizing reaction rates while minimizing by-products.[1]

-

Purification: Preventing "oiling out" during recrystallization.

-

Extraction: Ensuring efficient phase separation from aqueous quench streams.

Physicochemical Profile

Understanding the molecule's fundamental properties is the first step in predicting solvent interactions.

| Property | Value | Implication for Solubility |

| CAS Number | 401-93-4 | Unique identifier for sourcing and MSDS verification. |

| Molecular Weight | 225.55 g/mol | Moderate size; diffusion is not the rate-limiting step in dissolution.[1] |

| Physical State | Solid (MP 56–59°C) | Requires energy input (heat) to overcome lattice energy for dissolution.[2] prone to supercooling. |

| Boiling Point | 206–208°C | High boiling point allows for high-temperature reactions in solvents like Toluene or Xylene.[1] |

| LogP (Octanol/Water) | ~3.3 | Highly lipophilic. Preferentially partitions into organic phases. |

| Dipole Moment | High | The -NO₂ and -CF₃ groups create a strong dipole, favoring polar aprotic solvents.[1] |

Solubility Landscape

The following data categorizes solvents based on their interaction with 3-Chloro-5-nitrobenzotrifluoride.

Experimental & Predicted Solubility Data

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent "Like-Dissolves-Like" interaction due to polarizable chlorine atoms.[1] Ideal for extraction. |

| Esters & Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole interactions stabilize the nitro group. Preferred for general handling and reactions. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzotrifluoride | High | |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate (T-dependent) | Soluble at reflux; limited solubility at |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | The compound is too polar for non-polar aliphatics.[2] Used as anti-solvents to induce precipitation. |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Very High | Strong solvation of the electron-deficient ring.[2] Essential for enhancing reaction rates in substitution chemistry. |

| Water | Water | Insoluble (< 0.2 mg/mL) | Hydrophobic effect dominates. Used as the immiscible phase for washing/quenching. |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters.[2] The total solubility parameter (

Estimated HSP Values for 3-Chloro-5-nitrobenzotrifluoride:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~11.5 MPa

-

(H-Bonding): ~3.5 MPa

Interaction Radius (

Process Development: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended unit operation.

Figure 1: Decision tree for solvent selection during synthesis and purification of 3-Chloro-5-nitrobenzotrifluoride.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation limit (

-

Preparation: Weigh 500 mg of 3-Chloro-5-nitrobenzotrifluoride into a 4 mL vial.

-

Addition: Add the target solvent in 100

increments. -

Equilibration: Vortex for 1 minute after each addition. Sonicate if necessary to break up aggregates.

-

Observation: Continue addition until the solid completely disappears (clear solution).

-

Calculation:

. -

Validation: If

, the solubility is

Protocol B: Anti-Solvent Recrystallization

Objective: To purify crude material that tends to "oil out" (form a second liquid phase instead of crystals).

-

Dissolution: Dissolve 10 g of crude solid in the minimum amount of warm Ethanol (

). -

Filtration: Filter the warm solution through a 0.45

PTFE filter to remove insoluble particulates. -

Anti-Solvent Addition: Slowly add Water dropwise to the stirred warm solution until a persistent turbidity (cloud point) is observed.

-

Re-heating: Add a few drops of Ethanol to clear the solution.

-

Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Do not shock cool, as this promotes oiling.[2]

-

Isolation: Filter the resulting crystals and wash with cold 1:1 Ethanol/Water.

Safety & Handling

-

Skin Absorption: The combination of nitro and halo groups increases skin permeability. Always use nitrile gloves.

-

Solvent Compatibility: Avoid using DMSO for large-scale storage if not necessary, as it can facilitate the transport of the toxic compound through skin.

-

Thermal Stability: While stable, nitro compounds can decompose exothermically.[2] Ensure reaction solvents (e.g., Toluene) are degassed to prevent oxidative side reactions at reflux.[2]

References

-

ChemicalBook. (2025). 3-Chloro-5-nitrobenzotrifluoride CAS 401-93-4 Properties and Solubility.[1][3][6][7][8] ChemicalBook. Link

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Chloro-3-nitrobenzotrifluoride (Isomer Analog Data). Merck KGaA. Link

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition.[2] CRC Press.[9] (Methodology for HSP estimation).

-

PubChem. (2025). Compound Summary: 3-Chloro-5-nitrobenzotrifluoride.[1][3][10][6][7][11][12] National Center for Biotechnology Information. Link[2]

-

Ambeed. (2024). Solubility and Reaction Data for Fluorinated Nitrobenzenes. Ambeed Building Blocks. Link

Sources

- 1. echemi.com [echemi.com]

- 2. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 3. CAS 401-93-4: 3-Chloro-5-nitrobenzotrifluoride [cymitquimica.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. 3-Cyano-5-nitrobenzotrifluoride | 20566-80-7 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. 69411-05-8 | 3-Chloro-5-trifluoromethylaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. kinampark.com [kinampark.com]

- 10. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Chloro-5-nitrobenzotrifluoride CAS#: 401-93-4 [m.chemicalbook.com]

- 12. gang-hua.com [gang-hua.com]

The Strategic Role of the Trifluoromethyl Group in 3-Chloro-5-nitrobenzotrifluoride Reactivity

[1]

Executive Summary

3-Chloro-5-nitrobenzotrifluoride (CAS: 401-93-4) represents a specialized class of 1,3,5-trisubstituted benzenes where the interplay between three electron-withdrawing groups (EWGs)—trifluoromethyl (

This guide details the mechanistic influence of the

Part 1: Electronic & Structural Architecture

The "Meta-Deactivation" Paradox

In many aromatic building blocks, EWGs are positioned ortho or para to a halogen to facilitate

-

Effect (

- Effect (Resonance/Induction): The nitro group is the strongest EWG, but its resonance capability (-M) is effectively "disconnected" from the chloride position due to the meta relationship.

-

Result: The ring is highly electron-deficient, yet the specific carbon holding the chlorine atom lacks the resonance stabilization required to support a negative charge during nucleophilic attack. Consequently,

pathways are kinetically inaccessible under standard conditions.

The Advantage in Metal Catalysis

While detrimental to

Part 2: Reactivity Profile & Experimental Protocols

Palladium-Catalyzed Cross-Coupling (The Primary Pathway)

The

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 3-Chloro-5-nitrobenzotrifluoride with Phenylboronic acid. Mechanism: The electron-poor aryl chloride undergoes rapid oxidative addition with Pd(0).

Reagents:

-

Substrate: 3-Chloro-5-nitrobenzotrifluoride (1.0 eq)[2]

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) (SPhos is chosen for its ability to facilitate oxidative addition of aryl chlorides). -

Base:

(2.0 eq) -

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the boronic acid,

, SPhos, and -

Addition: Add degassed Toluene/Water mixture via syringe, followed by 3-Chloro-5-nitrobenzotrifluoride.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitoring via TLC/LCMS should show rapid consumption of the chloride.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The

Chemo-Selective Nitro Reduction

The challenge here is reducing the nitro group (

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Objective: Synthesis of 3-Amino-5-chlorobenzotrifluoride.

Reagents:

-

Substrate: 3-Chloro-5-nitrobenzotrifluoride (1.0 eq)[2]

-

Reductant: Iron powder (325 mesh, 5.0 eq)

-

Electrolyte/Acid: Ammonium Chloride (

) (saturated aq. solution) or Acetic Acid. -

Solvent: Ethanol/Water (4:1)

Step-by-Step Workflow:

-

Suspension: Suspend the substrate and Iron powder in Ethanol/Water.

-

Activation: Add

(solid or solution). -

Reflux: Heat to vigorous reflux (approx. 80°C) for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Neutralize with

if acetic acid was used. Extract with DCM.

Scientific Rationale: Iron reduction is a single-electron transfer (SET) process that is highly selective for nitro groups over aryl chlorides. Catalytic hydrogenation (

Part 3: The "Fluorine Effect" in Drug Development

In the context of the final coupled product (e.g., a biaryl scaffold), the

-

Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the 1-position impervious to Cytochrome P450 oxidation.

-

Lipophilicity Modulation: The

group significantly increases -

Conformational Biasing: The steric bulk of

(Van der Waals radius ~2.2 Å, similar to Isopropyl) can force the biaryl system into a twisted conformation, potentially improving selectivity for protein binding pockets.

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4).

-

National Oceanic and Atmospheric Administration (NOAA). Chemical Reactivity Worksheet: Nitro-Chlorobenzotrifluorides.

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanistic Overview and Catalyst Selection for Aryl Chlorides.

-

Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (Comparative electronic effects).

-

Journal of Chemical and Pharmaceutical Research. Reductive dechlorination of 4-chloro-3-nitrobenzotrifluoride (Contrast with 3,5-isomer stability).

The Strategic Intermediate: A Technical Guide to 3-Chloro-5-nitrobenzotrifluoride for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitrobenzotrifluoride, a trifluoromethylated aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional substitution pattern, featuring chloro, nitro, and trifluoromethyl groups, imparts a distinct reactivity profile that is highly valuable in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. This guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of 3-Chloro-5-nitrobenzotrifluoride, with a focus on its practical application in multi-step synthetic pathways. Detailed experimental protocols, mechanistic insights, and key safety considerations are presented to equip researchers with the knowledge required for the effective utilization of this versatile building block.

Introduction: The Molecular Architecture and Strategic Importance

3-Chloro-5-nitrobenzotrifluoride (CAS No. 401-93-4) is a substituted benzotrifluoride characterized by the presence of three distinct functional groups on the aromatic ring.[1][2] The interplay of the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the reactivity of the chloro (-Cl) substituent, makes this molecule a highly activated and versatile intermediate for advanced chemical synthesis.[1][2] The trifluoromethyl group, in particular, is a prized feature in modern drug discovery, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This guide will systematically dissect the key attributes of 3-Chloro-5-nitrobenzotrifluoride, providing a comprehensive resource for scientists engaged in the design and execution of complex synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical intermediate is paramount for its effective use in research and development.

Physical Properties

The macroscopic properties of 3-Chloro-5-nitrobenzotrifluoride are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 401-93-4 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 206-208 °C | [2][3] |

| Density | ~1.537 g/cm³ (predicted) | [2] |

| Vapor Pressure | 0.00373 mmHg at 25°C | [3] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of 3-Chloro-5-nitrobenzotrifluoride.

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, with key signals observed in the aromatic region. A published spectrum reports multiplets around δ 8.62 and 8.46 ppm in DMSO-d₆.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Cl stretching (around 700-800 cm⁻¹), and C-F stretching of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, the chloro group, and potentially rearrangement of the trifluoromethyl group.

Synthesis of 3-Chloro-5-nitrobenzotrifluoride

The primary and most well-documented synthesis of 3-Chloro-5-nitrobenzotrifluoride involves a diazotization-dediazoniation sequence starting from 4-amino-3-chloro-5-nitro-benzotrifluoride.[1]

Reaction Scheme

Caption: Synthesis of 3-Chloro-5-nitrobenzotrifluoride.

Detailed Experimental Protocol

The following protocol is adapted from a published synthetic procedure.[1]

Step 1: Diazotization and Dediazoniation

-

In a suitable reaction vessel, dissolve 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride in 500 ml of ethanol.

-

Carefully add 56.7 ml of 96% sulfuric acid dropwise over 30 minutes. Note that this addition is exothermic.[1]

-

Heat the resulting brown solution to 75 °C.

-

Add 64.53 g (935 mmol) of sodium nitrite in portions over 1 hour. Gas evolution will be observed.[1]

-

Maintain the reaction mixture at 75 °C with stirring for 2.5 hours.

-

After cooling to room temperature, pour the reaction mixture onto 1.5 L of ice water.

-

Extract the aqueous mixture four times with diethyl ether.

-

Wash the combined organic phases sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield a brown oil.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 3-Chloro-5-nitrobenzotrifluoride as an oil.[1]

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material. The final product's identity and purity should be confirmed by ¹H NMR spectroscopy and comparison with a reference standard if available.

Reactivity and Synthetic Applications

The synthetic utility of 3-Chloro-5-nitrobenzotrifluoride stems from the distinct reactivity of its three functional groups. The electron-withdrawing nitro and trifluoromethyl groups strongly deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aromatic ring of 3-Chloro-5-nitrobenzotrifluoride highly susceptible to nucleophilic attack, particularly at the carbon bearing the chloro substituent. The chloro atom serves as a good leaving group in these reactions.

Caption: General SₙAr reaction of 3-Chloro-5-nitrobenzotrifluoride.

This reactivity is the cornerstone of its application in the synthesis of more complex molecules. For instance, reaction with various nucleophiles such as amines, alkoxides, or thiolates allows for the introduction of a wide range of substituents at the 3-position.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation opens up a new avenue for functionalization, as the resulting amine can undergo a variety of reactions, including diazotization, acylation, and alkylation.

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of the nitro and trifluoromethyl groups, electrophilic aromatic substitution on 3-Chloro-5-nitrobenzotrifluoride is generally disfavored and requires harsh reaction conditions. If forced, the incoming electrophile would be directed to the positions meta to the nitro and trifluoromethyl groups.

Application in Herbicide and Dye Synthesis

While specific, detailed synthetic routes starting from 3-Chloro-5-nitrobenzotrifluoride are not extensively documented in readily available literature, its structural motifs are present in various agrochemicals and dyes. For example, the related compound 4-chloro-3-nitrobenzotrifluoride is a known intermediate in the synthesis of some herbicides.[4] The trifluoromethylphenylamine scaffold, which can be derived from 3-Chloro-5-nitrobenzotrifluoride via nucleophilic substitution and reduction, is a key component in a number of biologically active molecules, including some herbicides.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 3-Chloro-5-nitrobenzotrifluoride is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3-Chloro-5-nitrobenzotrifluoride is a strategically important chemical intermediate with a rich and versatile reactivity profile. Its trifunctional nature provides a powerful platform for the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage its synthetic potential. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this valuable building block in the pursuit of novel chemical entities.

References

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. PubMed. (URL: [Link])

- Process for synthesis of fipronil.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: Not available)

- WO2011107998A1 - Process for synthesis of fipronil.

-

Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. (URL: [Link])

-

2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213. PubChem. (URL: [Link])

-

Preparation of chlorobenzotrifluoride compounds. European Patent Office. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. (URL: [Link])

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (URL: [Link])

-

Fipronil. Wikipedia. (URL: [Link])

-

Mass Spectrometry Fragmentation. chemconnections. (URL: [Link])

-

Dyes Intermediates - 3-Nitrobenzotrifluoride 145 (98-46-4) Trader. Cynor Laboratories. (URL: [Link])

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (URL: Not available)

- 13C NMR Spectroscopy. (URL: Not available)

-

13C NMR Chemical Shift. Oregon State University. (URL: [Link])

-

Peak assignments of FTIR spectra. ResearchGate. (URL: [Link])

-

a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

-

1005764-23-7| Chemical Name : 3-Chloro-5-fluorobenzotrifluoride. Pharmaffiliates. (URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (URL: [Link])

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. (URL: [Link])

-

(12) United States Patent. Google Patents. (URL: [Link])

-

ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. (URL: [Link])

-

5-Chloro-2-nitrobenzotrifluoride. NIST WebBook. (URL: [Link])

Sources

Operational Safety and Handling Protocol: 3-Chloro-5-nitrobenzotrifluoride

Executive Summary & Chemical Identity

3-Chloro-5-nitrobenzotrifluoride (CAS: 104613-33-8) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural combination of a nitro group (

However, this stability masks significant hazards. The compound presents a dual-threat profile: acute systemic toxicity (methaemoglobinaemia) typical of nitro-aromatics, and thermal decomposition risks yielding Hydrogen Fluoride (HF) and Nitrogen Oxides (

Physicochemical Profile

| Property | Value | Operational Implication |

| CAS Number | 104613-33-8 | Unique identifier for inventory tracking. |

| Molecular Formula | Precursor to HF and HCl upon combustion. | |

| Molecular Weight | 225.55 g/mol | High vapor density; vapors settle in low areas. |

| Physical State | Liquid / Low-melting Solid | Often supplied as a viscous oil; requires heat tracing for transfer lines. |

| Boiling Point | ~206–208°C | High boiler; difficult to remove by standard rotavap without high vacuum. |

| Flash Point | ~76.8°C | Class IIIA Combustible Liquid. Process temperatures often exceed this, creating flammable headspaces. |

| Density | 1.5 ± 0.1 g/cm³ | Heavier than water; sinks in aqueous spills, complicating cleanup. |

Comprehensive Hazard Analysis

Health Hazards: The "Blue Patient" Risk

While standard SDSs highlight skin and eye irritation (H315, H319), the critical "silent" hazard for researchers is Methaemoglobinaemia . Like many nitro-aromatics, 3-Chloro-5-nitrobenzotrifluoride can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Mechanism: Absorption through skin or inhalation of vapors.[1]

-

Early Signs: Cyanosis (blue lips/fingernails), headache, and fatigue.

-

Critical Warning: Pulse oximetry may give false "normal" readings because methemoglobin absorbs light at similar wavelengths to oxyhemoglobin.

Thermal & Reactivity Hazards

The trifluoromethyl group confers stability, but the nitro group is energetically significant.

-

Decomposition: Upon heating to decomposition (>250°C) or during combustion, the

group hydrolyzes/oxidizes to release Hydrogen Fluoride (HF) , a bone-seeking poison. -

Incompatibilities:

-

Strong Bases: Can initiate rapid hydrolysis or polymerization.

-

Reducing Agents: Violent reaction potential (e.g., Hydrazine, metal hydrides) during reduction of the nitro group.

-

Process Safety in Synthesis ( Focus)

The electron-withdrawing nature of the

Reaction Control Protocol

When reacting 3-Chloro-5-nitrobenzotrifluoride with nucleophiles (amines, alkoxides):

-

Exotherm Management: These reactions are exothermic. The rate of nucleophile addition must be controlled by internal temperature monitoring, not just jacket temperature.

-

Solvent Selection: Avoid DMSO if possible due to potential runaway decomposition at high temperatures. Use DMF or DMAc with strict temperature limits (<100°C).

-

Quenching: Never quench directly into acidic water if the nucleophile was basic; this can generate heat spikes.

Workflow Logic

The following diagram outlines the decision logic for setting up reactions involving this compound, integrating safety checkpoints.

Figure 1: Process safety logic flow for S_NAr reactions involving nitro-halo-benzotrifluorides.

Exposure Control & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient due to the skin absorption risk and potential for HF generation in fires.

Glove Selection Strategy

Nitrile gloves provide only splash protection. For prolonged handling or equipment cleaning:

-

Primary Choice: Silver Shield / Laminate (Best permeation resistance to aromatics).

-

Secondary Choice: Viton (Fluoroelastomer) .

-

Avoid: Latex or thin disposable nitrile (breakthrough < 5 mins).

Respiratory Protection[2][3]

-

Engineering Control: All handling must occur in a certified fume hood (Face velocity > 0.5 m/s).

-

Respirator: If hood containment is breached (e.g., spill), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate) to cover both the organic vapor and potential acid gases (HF/HCl/NOx).

Emergency Response Protocols

Fire Fighting (The HF Factor)

Do NOT use a standard water jet, which can spread the immiscible liquid.

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[2]

-

Critical Hazard: Smoke contains HF. Firefighters must wear full chemical-resistant gear and SCBA.

-

Post-Fire: Neutralize runoff with Calcium Carbonate or Lime to precipitate fluoride ions before disposal.

First Aid: Cyanosis & Exposure

If exposure is suspected, immediate action is required to prevent systemic hypoxia.

Figure 2: Emergency response workflow emphasizing the identification of cyanosis symptoms.

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Silver Shield gloves and respiratory protection.

-

Containment: Use sand or non-combustible absorbent (Vermiculite). Do not use sawdust (nitrated aromatics + organics = fire risk).

-

Disposal: Collect in a dedicated container labeled "Toxic - Organic Fluorine Waste." Do not mix with general organic solvents.

Waste Management & Regulatory Compliance

Disposal of 3-Chloro-5-nitrobenzotrifluoride requires adherence to specific protocols due to its halogen content.

-

Incineration: Must be performed in a high-temperature incinerator equipped with a scrubber to remove HF and HCl gases.

-

Segregation: Keep separate from strong oxidizers and reducing agents in waste streams to prevent reaction in the waste drum.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Chloro-3-nitrobenzotrifluoride (Isomer Analog Reference). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-5-nitrobenzotrifluoride. Retrieved from

-

ChemicalBook. (2026).[3] 3-Chloro-5-nitrobenzotrifluoride Product & Safety Data. Retrieved from

-

Echemi. (2024).[4] 3-Chloro-5-nitrobenzotrifluoride: Structure, Properties, and Hazards. Retrieved from

-

European Patent Office. (2004). EP1443040A1: Process for preparing 3-chloro-5-nitrotoluene (Synthesis Context). Retrieved from

Sources

Substituted Benzotrifluorides: A Technical Guide to Their Core Applications in Modern Agrochemicals

Abstract

The introduction of the trifluoromethyl (-CF3) group into aromatic systems, particularly forming substituted benzotrifluorides, represents a cornerstone of modern agrochemical design. This guide provides an in-depth technical analysis of why this structural motif is critical for developing high-efficacy herbicides, insecticides, and fungicides. We will explore the unique physicochemical properties imparted by the -CF3 group, examine the structure-activity relationships of market-leading products, and provide detailed, actionable protocols for the synthesis and bio-evaluation of novel benzotrifluoride-based candidates. This document is intended for researchers, chemists, and crop protection professionals engaged in the discovery and development of next-generation agrochemicals.

The Trifluoromethyl Group: A Paradigm Shift in Agrochemical Efficacy

The strategic incorporation of fluorine, and specifically the trifluoromethyl (-CF3) group, into active ingredients has revolutionized the agrochemical industry.[1][2] Unlike a single fluorine atom, the -CF3 group is strongly electron-withdrawing, a property that profoundly alters the electronic, metabolic, and physical characteristics of the parent molecule.[2][3]

Core Physicochemical Contributions:

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[4][5] This is a critical parameter for an effective agrochemical, as it enhances the molecule's ability to penetrate the waxy cuticle of plant leaves, the exoskeleton of insects, or the cell membranes of fungi, thereby improving bioavailability and in vivo transport.[5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[5] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes in both target pests and non-target organisms, such as soil microbes. This metabolic stability leads to a longer half-life of the active ingredient, providing more persistent control and often allowing for lower application rates.[1][5]

-

Increased Bioactivity through Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety can drastically influence the acidity (pKa) and binding affinity of a molecule to its target protein or enzyme.[2][3] By modifying the electronic landscape of the benzotrifluoride ring, it can optimize the interaction with the active site of a target receptor, leading to a substantial increase in intrinsic potency.

The combination of these three pillars—lipophilicity, stability, and electronic modulation—is the fundamental reason why the substituted benzotrifluoride scaffold is a recurring feature in a vast number of commercially successful agrochemicals.[4][6]

Applications Across Agrochemical Classes

The versatility of the substituted benzotrifluoride core is evident in its widespread application across all major classes of pesticides.[3][4]

2.1 Herbicides

Benzotrifluoride-containing herbicides are critical for modern weed management, with diverse modes of action.[4] A prominent example is the dinitroaniline class, which includes Trifluralin .

-

Mechanism of Action (MOA): Trifluralin acts by inhibiting microtubule formation in plant cells. Microtubules are essential components of the cellular skeleton required for cell division (mitosis). By disrupting their assembly, Trifluralin halts root growth in germinating seeds, effectively preventing weed emergence. The two nitro groups and the -CF3 group on the aniline ring are essential for this activity.

Other herbicidal MOAs involving this scaffold include the inhibition of key plant enzymes like acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids.[4]

2.2 Insecticides

In the insecticide domain, the benzotrifluoride group is integral to compounds targeting the insect nervous system.[4] The phenylpyrazole insecticide Fipronil serves as a prime example.

-

Mechanism of Action (MOA): Fipronil is a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects.[4] GABA is the primary inhibitory neurotransmitter. By blocking the GABA-gated chloride channels, Fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and eventual death.[4] The specific arrangement of substituents on the trifluoromethylphenyl group is crucial for its high affinity and selectivity for insect GABA receptors over mammalian ones.

2.3 Fungicides

While less common than in herbicides and insecticides, the benzotrifluoride moiety is also found in effective fungicides. For instance, Flutolanil is a systemic fungicide used to control diseases caused by Rhizoctonia species.

-

Mechanism of Action (MOA): Flutolanil inhibits the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration deprives the fungal cells of energy (ATP), leading to the cessation of growth and death.

Data Summary: Key Benzotrifluoride Agrochemicals

| Common Name | Chemical Class | Agrochemical Type | Primary Mode of Action | Key Target Pests/Weeds |

| Trifluralin | Dinitroaniline | Herbicide | Microtubule assembly inhibitor | Annual grasses and broadleaf weeds |

| Fluometuron | Phenylurea | Herbicide | Photosystem II inhibitor | Broadleaf weeds and grasses in cotton |

| Fipronil | Phenylpyrazole | Insecticide | GABA-gated chloride channel antagonist | Wide spectrum of insect pests |

| Chlorfluazuron | Benzoylurea | Insecticide | Chitin synthesis inhibitor | Lepidopteran larvae |

| Flutolanil | Phenylamide | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | Rhizoctonia spp. |

Synthetic and Evaluative Methodologies

The successful development of novel benzotrifluoride-based agrochemicals relies on a systematic workflow encompassing design, synthesis, and biological evaluation.

3.1 General Development Workflow

The process begins with identifying a biological target and designing a molecule with the potential for high affinity. This is followed by chemical synthesis, purification, and structural confirmation. The pure compound then undergoes a series of tiered biological assays to determine its efficacy, selectivity, and potential crop safety.

3.2 Experimental Protocol: Synthesis of a Substituted Benzotrifluoride Intermediate

This protocol details a representative two-step synthesis for 3-Amino-4-chlorobenzotrifluoride, a common intermediate for various agrochemicals.[7] The causality for this process involves an electrophilic nitration followed by a reduction of the nitro group to an amine.

Objective: To synthesize 3-Amino-4-chlorobenzotrifluoride from 4-Chlorobenzotrifluoride.

Step 1: Nitration of 4-Chlorobenzotrifluoride

-

Rationale: The trifluoromethyl group is a meta-director. Therefore, electrophilic nitration of 4-chlorobenzotrifluoride will predominantly place the nitro group at the 3-position. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

-

Materials:

-

4-Chlorobenzotrifluoride (1 equivalent)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

-

Deionized water, Diethyl ether, Sodium bicarbonate (sat. solution), Brine, Anhydrous magnesium sulfate

-

-

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask.

-

While stirring, slowly add 1.0 equivalent of 4-chlorobenzotrifluoride to the sulfuric acid.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture.

-

Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of 4-chlorobenzotrifluoride over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate (the product) should form.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is 4-Chloro-3-nitrobenzotrifluoride.

-

Step 2: Reduction of 4-Chloro-3-nitrobenzotrifluoride

-

Rationale: The nitro group is readily reduced to an amine using various methods. Catalytic hydrogenation is a clean and efficient method.

-

Materials:

-

4-Chloro-3-nitrobenzotrifluoride (1 equivalent)

-

Ethanol

-

Palladium on Carbon (Pd/C, 10% w/w, ~1-2 mol%)

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon filled with hydrogen gas.

-

-

Procedure:

-

Dissolve the 4-chloro-3-nitrobenzotrifluoride in a suitable volume of ethanol in a hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-4-chlorobenzotrifluoride, which can be purified further by recrystallization or column chromatography.

-

3.3 Experimental Protocol: Primary Herbicidal Bioassay (Seed Germination)

This protocol provides a self-validating system to assess the pre-emergent herbicidal activity of a test compound on a model grass (e.g., Setaria viridis) and a model broadleaf weed (e.g., Amaranthus retroflexus).

Objective: To determine the concentration-dependent inhibitory effect of a substituted benzotrifluoride compound on weed seed germination and early growth.

-

Materials:

-

Test compound, dissolved in a suitable solvent (e.g., acetone or DMSO)

-

9 cm Petri dishes with filter paper

-

Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)

-

Deionized water

-

Growth chamber with controlled light (16:8 h light:dark cycle) and temperature (25°C)

-

Positive control (e.g., Trifluralin solution)

-

Negative control (solvent only)

-

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., 10,000 ppm in acetone).

-

Create a serial dilution to achieve final test concentrations (e.g., 1000, 100, 10, 1 ppm).

-

For each concentration and control, pipette 2 mL of the corresponding solution into a Petri dish, ensuring the filter paper is evenly moistened. Allow the solvent to evaporate completely in a fume hood.

-

Place 20-25 seeds of a single weed species onto the treated filter paper in each dish.

-

Add 5 mL of deionized water to each dish.

-

Seal the dishes with paraffin film to maintain humidity.

-

Set up replicates for each treatment (minimum of 3).

-

Place the dishes in the growth chamber.

-

After 7-10 days, assess the results by measuring:

-

Germination Rate (%): (Number of germinated seeds / Total seeds) * 100.

-

Root and Shoot Length (mm): Measure the length of the primary root and shoot for each germinated seedling.

-

-